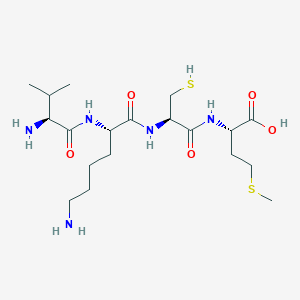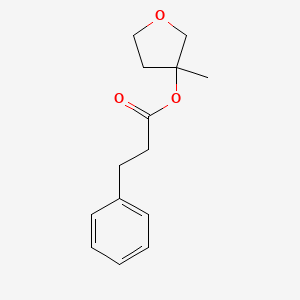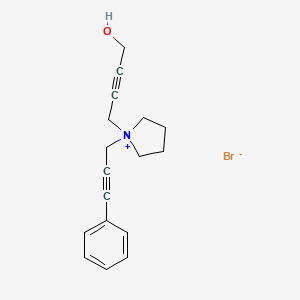
L-Cysteinylglycyl-L-histidinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteinylglycyl-L-histidinamide is a tripeptide compound composed of three amino acids: cysteine, glycine, and histidinamide. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinylglycyl-L-histidinamide typically involves the stepwise coupling of the amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as carbodiimides or uronium salts, which facilitate the formation of peptide bonds. The final step involves the deprotection of the amino and carboxyl groups to yield the desired tripeptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Cysteinylglycyl-L-histidinamide can undergo various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Carbodiimides or uronium salts are used for peptide bond formation.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of peptide derivatives with modified side chains.
Scientific Research Applications
L-Cysteinylglycyl-L-histidinamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and as a potential antioxidant.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related conditions.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals
Mechanism of Action
The mechanism of action of L-Cysteinylglycyl-L-histidinamide involves its interaction with molecular targets such as enzymes and receptors. The thiol group of cysteine can act as a nucleophile, participating in redox reactions and modulating the activity of target proteins. The peptide can also chelate metal ions, thereby influencing metal-dependent biological processes .
Comparison with Similar Compounds
Similar Compounds
- L-Cysteinylglycyl-L-histidine
- L-Cysteinylglycyl-L-histidylamide
- L-Cysteinylglycyl-L-histidylmethylamide
Uniqueness
L-Cysteinylglycyl-L-histidinamide is unique due to the presence of histidinamide, which imparts distinct chemical and biological properties compared to its analogs. The amidation of histidine can influence the compound’s stability, reactivity, and interaction with biological targets .
Properties
CAS No. |
660820-56-4 |
|---|---|
Molecular Formula |
C11H18N6O3S |
Molecular Weight |
314.37 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanamide |
InChI |
InChI=1S/C11H18N6O3S/c12-7(4-21)11(20)15-3-9(18)17-8(10(13)19)1-6-2-14-5-16-6/h2,5,7-8,21H,1,3-4,12H2,(H2,13,19)(H,14,16)(H,15,20)(H,17,18)/t7-,8-/m0/s1 |
InChI Key |
XOLYSMKOJVIABY-YUMQZZPRSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CS)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)N)NC(=O)CNC(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}but-2-en-1-ol](/img/structure/B12524411.png)
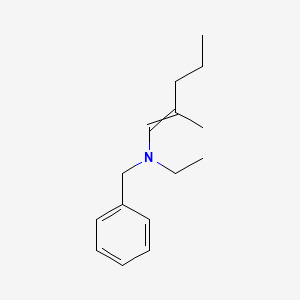
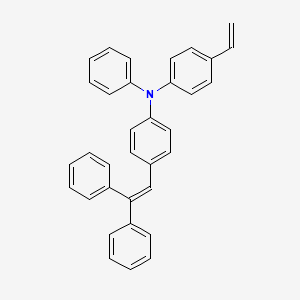
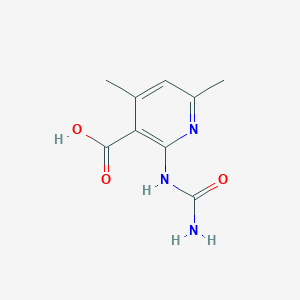
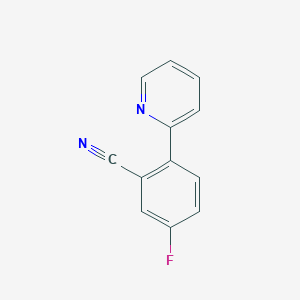

![(2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid](/img/structure/B12524446.png)
![Phenol, 2,2'-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12524451.png)
![2-[(4E)-4-{[(8S)-5,6,7,8-Tetrahydroquinolin-8-yl]imino}butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12524457.png)
![1-Methyl-4-{3-[(prop-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B12524459.png)
